3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one typically involves the reaction of 5-ethylthiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene moiety. The compound may modulate biological pathways by binding to specific proteins and altering their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Uniqueness
3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-9-5-6-11(14-9)10(12)7-8-13-4-2/h5-8H,3-4H2,1-2H3/b8-7+ |
InChI Key |
QEWBHRCXJAVVFE-BQYQJAHWSA-N |
Isomeric SMILES |
CCC1=CC=C(S1)C(=O)/C=C/OCC |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C=COCC |
Origin of Product |
United States |
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